5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a yellowish-orange solid with a floral-like odor . It is commonly used in the synthesis of pharmaceuticals and agrochemicals . This compound is known for its potential application in the field of medicinal chemistry, specifically in the development of anti-cancer and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is C7H7NO2 . The exact mass is 137.04800 .Chemical Reactions Analysis
The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical And Chemical Properties Analysis
The compound is a yellowish-orange solid . The molecular weight is 137.13600 . The LogP value, which indicates its solubility in water and oil, is 0.90810 .Scientific Research Applications
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Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Azilsartan Kamedoxomil
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Azilsartan Kamedoxomil is an AT1-subtype angiotensin II receptor blocker (ARB). It is used for the treatment of hypertension .
- Methods of Application: Azilsartan Kamedoxomil blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT 1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland .
- Results or Outcomes: Azilsartan Kamedoxomil, a prodrug form of azilsartan, was approved in 2011, and is marketed by Takeda under the brand name of Edarbi® .
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2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Hydrazones
- Scientific Field: Medicinal Chemistry
- Application Summary: Antibacterial and anticancer activity of a series of Cu (II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazones has been revealed .
- Methods of Application: These compounds are used as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells .
- Results or Outcomes: The use of these compounds in chemotherapy has been recently investigated .
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2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: These compounds are synthesized by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacting with active methylene nitriles . They are useful as drug precursors or perspective ligands .
- Methods of Application: The derivatives of these compounds show different biological activities and are used in the development of new drugs .
- Results or Outcomes: The use of these compounds in drug development has been recently investigated .
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Pyridine Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: Pyridine compounds interact with a specific protein, defining the antimicrobial and antiviral selectivity for the target molecule .
- Results or Outcomes: An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
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2-Oxo-4-Cyano-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: These compounds have shown to inhibit the growth of cell lines of lung cancer, colon cancer, brain cancer, melanoma, kidney cancer, and breast cancer .
- Methods of Application: These compounds are used as inhibitors in chemotherapy .
- Results or Outcomes: The use of these compounds in chemotherapy has been recently investigated .
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2,2-Dimethyl-5- ( (phenylamino)methylene)-1,3-dioxane-4,6-dione
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
- Methods of Application: These compounds show different biological activities and are used in the development of new drugs .
- Results or Outcomes: The use of these compounds in drug development has been recently investigated .
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Azo Derivatives
- Scientific Field: Material Science
- Application Summary: Azo derivatives are coloured organic molecules having chromophore (–N=N–); they are generally linked with two aromatic rings and are commonly used in various applications such as optical storage device, crystallographic, colouring materials, sensors, dye-sensitized solar cells and nonlinear optics (NLO) .
- Methods of Application: These compounds are used in the development of new materials for various applications .
- Results or Outcomes: The use of these compounds in material science has been recently investigated .
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2-Oxo-4-Cyano-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: These compounds have shown to inhibit the growth of cell lines of lung cancer, colon cancer, brain cancer, melanoma, kidney cancer, and breast cancer .
- Methods of Application: These compounds are used as inhibitors in chemotherapy .
- Results or Outcomes: The use of these compounds in chemotherapy has been recently investigated .
properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYFXUXPLICMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743822 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
CAS RN |
1227575-72-5 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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